molecular formula C9H16F3N3O B1477489 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide CAS No. 2098106-51-3

4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide

Cat. No.: B1477489
CAS No.: 2098106-51-3
M. Wt: 239.24 g/mol
InChI Key: KCOMVCDZWOTCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C9H16F3N3O and its molecular weight is 239.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cell proliferation. BRAF is a protein kinase that plays a role in the MAPK/ERK pathway, which regulates cell division and differentiation. CDK2 is a cyclin-dependent kinase that plays a key role in cell cycle regulation .

Mode of Action

this compound interacts with its targets by inhibiting their activity. This compound has been shown to inhibit EGFR, BRAF, and CDK2 with IC50 values ranging from 96 to 127nM . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell growth and division .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by this compound affects several biochemical pathways. The MAPK/ERK pathway, regulated by BRAF, is disrupted, which can lead to the inhibition of cell division and differentiation. The inhibition of EGFR can disrupt various signaling pathways involved in cell proliferation. The inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell cycle arrest .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. By inhibiting key proteins involved in cell signaling pathways, this compound disrupts the regulation of cell growth and division. This can lead to cell cycle arrest and the inhibition of cell proliferation .

Biochemical Analysis

Biochemical Properties

4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit enzymes such as EGFR, BRAF, and CDK2, which are critical in cell signaling pathways . These interactions are primarily inhibitory, leading to the suppression of specific biochemical pathways that are essential for cell proliferation and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antiproliferative effects on cancer cells by inhibiting key enzymes involved in cell growth and division . Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to EGFR, BRAF, and CDK2 results in the inhibition of these enzymes, thereby blocking the downstream signaling pathways that promote cell proliferation . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and other cellular functions, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits significant antiproliferative effects without causing severe toxicity . At higher doses, toxic effects such as organ damage and systemic toxicity have been observed. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound is essential for its therapeutic efficacy and safety.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct this compound to particular organelles, enhancing its functional specificity. The subcellular localization of this compound is critical for its biochemical and therapeutic effects.

Properties

IUPAC Name

4-ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N3O/c1-2-16-8(9(10,11)12)3-5-15(6-4-8)7(13)14/h2-6H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOMVCDZWOTCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.